Fmoc-Trp(Boc)-Opfp
Overview
Description
The compound N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The fluorenylmethyloxycarbonyl group protects the amino group, while the tert-butyloxycarbonyl group protects the side chain of tryptophan.
Mechanism of Action
Target of Action
Fmoc-Trp(Boc)-Opfp is primarily used in the synthesis of peptides . The compound’s primary targets are the peptide chains that it helps to form. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
This compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is used to protect the tryptophan (Trp) amino acid during peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino end of the tryptophan, while the Boc (tert-butyloxycarbonyl) group protects the indole nitrogen of the tryptophan . These protections help to prevent unwanted side reactions during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound aids in the formation of peptide bonds, which are crucial for the creation of peptides and proteins . These peptides and proteins can then go on to play various roles in biological systems, depending on their specific sequences of amino acids.
Pharmacokinetics
It’s worth noting that the compound’s properties allow it to be effectively used in the peptide synthesis process .
Result of Action
The result of this compound’s action is the successful synthesis of peptides . By protecting the tryptophan amino acid during synthesis, the compound allows for the creation of peptide chains without unwanted side reactions . This leads to the production of peptides that can be used in various biological and medical research applications .
Action Environment
The action of this compound is influenced by the conditions of the laboratory environment in which it is used . Factors such as temperature, pH, and the presence of other chemicals can all impact the efficacy of the compound in peptide synthesis . Proper storage of the compound is also important for maintaining its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
Fmoc-Trp(Boc)-Opfp is involved in the synthesis of peptides, including those containing tryptophan . The use of this N-in-Boc protected derivative overcomes most of the problems associated with the preparation of Trp containing-peptides by Fmoc SPPS . It interacts with various biomolecules during the peptide synthesis process .
Cellular Effects
The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level during the peptide synthesis process . Cleavage with TFA generates an N-in-carboxy indole which protects the Trp from alkylation and sulfonation . The N-in-carboxy group is removed under aqueous conditions during normal work-up of the peptide .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under the conditions used for peptide synthesis .
Metabolic Pathways
It is known that the compound is involved in the synthesis of peptides, which can participate in various metabolic pathways .
Transport and Distribution
It is known that the compound is used in vitro for peptide synthesis .
Subcellular Localization
It is known that the compound is used in vitro for peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester typically involves the following steps:
Protection of the amino group: The amino group of L-tryptophan is protected using the fluorenylmethyloxycarbonyl group. This is achieved by reacting L-tryptophan with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the side chain: The indole nitrogen of tryptophan is protected using the tert-butyloxycarbonyl group. This is done by reacting the fluorenylmethyloxycarbonyl-protected tryptophan with tert-butyl chloroformate in the presence of a base.
Activation of the carboxyl group: The carboxyl group of the protected tryptophan is activated by converting it to a pentafluorophenyl ester. This is achieved by reacting the protected tryptophan with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester: undergoes several types of reactions:
Deprotection reactions: The fluorenylmethyloxycarbonyl and tert-butyloxycarbonyl groups can be removed under specific conditions to expose the amino and indole groups of tryptophan.
Coupling reactions: The pentafluorophenyl ester group is highly reactive and can form peptide bonds with amino groups of other amino acids or peptides.
Common Reagents and Conditions
Deprotection of the fluorenylmethyloxycarbonyl group: This is typically achieved using piperidine in dimethylformamide.
Deprotection of the tert-butyloxycarbonyl group: This is done using trifluoroacetic acid in dichloromethane.
Coupling reactions: These are carried out using bases such as diisopropylethylamine in solvents like dimethylformamide.
Major Products Formed
Deprotected tryptophan: Removal of the protective groups yields L-tryptophan.
Peptides: Coupling reactions with other amino acids or peptides yield longer peptide chains.
Scientific Research Applications
N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester: is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide synthesis: It is used in the solid-phase synthesis of peptides, allowing for the sequential addition of amino acids to form long peptide chains.
Drug development: It is used in the synthesis of peptide-based drugs, including analogs of glucagon-like peptide-1 for the treatment of type 2 diabetes.
Biomaterials: It is used in the development of peptide-based hydrogels for drug delivery and tissue engineering applications.
Comparison with Similar Compounds
N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester: is unique due to its combination of protective groups and the pentafluorophenyl ester activation. Similar compounds include:
N-(9-fluorenylmethyloxycarbonyl)-L-tryptophan: Lacks the tert-butyloxycarbonyl protection on the indole nitrogen.
N-(tert-butyloxycarbonyl)-L-tryptophan: Lacks the fluorenylmethyloxycarbonyl protection on the amino group.
N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan: Lacks the pentafluorophenyl ester activation.
These similar compounds are used in peptide synthesis but may require additional steps or reagents to achieve the same level of protection and activation as N-(9-fluorenylmethyloxycarbonyl)-N-(tert-butyloxycarbonyl)-L-tryptophan pentafluorophenyl ester .
Properties
IUPAC Name |
tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H29F5N2O6/c1-37(2,3)50-36(47)44-17-19(20-10-8-9-15-27(20)44)16-26(34(45)49-33-31(41)29(39)28(38)30(40)32(33)42)43-35(46)48-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,43,46)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZGIYCOLJXRE-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H29F5N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718536 | |
Record name | Pentafluorophenyl 1-(tert-butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181311-44-4 | |
Record name | Pentafluorophenyl 1-(tert-butoxycarbonyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-N-in-t.-Boc-L-tryptophan pentafluorphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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